molecular formula C22H16ClN3O3S B11643436 N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-chlorobenzamide

N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-chlorobenzamide

Cat. No.: B11643436
M. Wt: 437.9 g/mol
InChI Key: ASSRRKOODLAXJZ-UHFFFAOYSA-N
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Description

N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-chlorobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole is an aromatic organic compound with a benzene-fused oxazole ring structure, known for its stability and reactivity

Preparation Methods

The synthesis of N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-chlorobenzamide typically involves a multi-step reaction process. One common method involves the reaction of 2-aminobenzoxazole with benzoyl isothiocyanate . The reaction conditions often include the use of solvents such as methanol and catalysts like potassium hydroxide. The reaction mass is usually refluxed for several hours, and the progress is monitored using techniques like Thin Layer Chromatography (TLC) .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Mechanism of Action

The mechanism of action of N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-chlorobenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to its antibacterial effects . The exact molecular pathways are still under investigation, but it is known to bind to specific sites on bacterial cells, disrupting their normal functions .

Comparison with Similar Compounds

Similar compounds include:

N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-chlorobenzamide is unique due to its specific structure, which combines the benzoxazole ring with a carbamothioyl group and a chlorobenzamide moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H16ClN3O3S

Molecular Weight

437.9 g/mol

IUPAC Name

N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-2-chlorobenzamide

InChI

InChI=1S/C22H16ClN3O3S/c1-28-18-11-10-13(21-24-16-8-4-5-9-19(16)29-21)12-17(18)25-22(30)26-20(27)14-6-2-3-7-15(14)23/h2-12H,1H3,(H2,25,26,27,30)

InChI Key

ASSRRKOODLAXJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=S)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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